REACTION_CXSMILES
|
[CH:1](=O)[CH2:2][CH2:3]C.N1CCOCC1.[CH3:12][O:13][C:14]([C:16]1[C:20](=O)O[C:18]2=[CH:22][CH:23]=[C:24]([CH:27]([CH3:29])[CH3:28])[CH:25]=[CH:26][C:17]=12)=[O:15]>C(O)C>[CH3:12][O:13][C:14]([C:16]1[C:17]2[C:18]([CH:22]=[CH:23][C:24]([CH:27]([CH3:29])[CH3:28])=[CH:25][CH:26]=2)=[C:1]([CH2:2][CH3:3])[CH:20]=1)=[O:15]
|
Name
|
|
Quantity
|
61.5 g
|
Type
|
reactant
|
Smiles
|
C(CCC)=O
|
Name
|
|
Quantity
|
61.9 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C2C(OC1=O)=CC=C(C=C2)C(C)C
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Type
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CUSTOM
|
Details
|
The obtained mixture is stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
warmed
|
Type
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DISSOLUTION
|
Details
|
to dissolve the solid substance homogeneously
|
Type
|
TEMPERATURE
|
Details
|
It is heated
|
Type
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TEMPERATURE
|
Details
|
under reflux for 8 hours
|
Duration
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8 h
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to precipitate an oily material
|
Type
|
DISSOLUTION
|
Details
|
The obtained oily material is dissolved in benzene (450 ml)
|
Type
|
WASH
|
Details
|
washed twice with the same volume of water, three times with 1N HCl (400 ml)
|
Type
|
CONCENTRATION
|
Details
|
the eluted solution is concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC(=C2C=CC(=CC=C12)C(C)C)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |